molecular formula C7H14ClF2N B6258807 N-(2,2-difluoroethyl)cyclopentanamine hydrochloride CAS No. 1384430-63-0

N-(2,2-difluoroethyl)cyclopentanamine hydrochloride

Cat. No.: B6258807
CAS No.: 1384430-63-0
M. Wt: 185.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-difluoroethyl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanamine with 2,2-difluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-difluoroethyl)cyclopentanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,2-difluoroethyl)cyclopentanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,2-difluoroethyl group enhances the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

  • N-(2-fluoroethyl)cyclopentanamine hydrochloride
  • N-(2,2-dichloroethyl)cyclopentanamine hydrochloride
  • N-(2,2-difluoroethyl)cyclohexanamine hydrochloride

Comparison:

N-(2,2-difluoroethyl)cyclopentanamine hydrochloride stands out due to its unique combination of a cyclopentane ring and a 2,2-difluoroethyl group, which imparts distinct chemical and biological properties .

Properties

CAS No.

1384430-63-0

Molecular Formula

C7H14ClF2N

Molecular Weight

185.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.